2-Ethoxy-6-methylbenzoic acid
CAS No.: 90259-35-1
Cat. No.: VC2462856
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90259-35-1 |
---|---|
Molecular Formula | C10H12O3 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | 2-ethoxy-6-methylbenzoic acid |
Standard InChI | InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Standard InChI Key | XBXXGQXDDJKDSV-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC(=C1C(=O)O)C |
Canonical SMILES | CCOC1=CC=CC(=C1C(=O)O)C |
Introduction
Chemical Identity and Structure
2-Ethoxy-6-methylbenzoic acid (CAS No. 90259-35-1) is a substituted benzoic acid derivative characterized by an ethoxy group at position 2 and a methyl group at position 6 on the benzene ring. This specific substitution pattern confers unique physicochemical properties that distinguish it from other benzoic acid derivatives .
The compound has a molecular formula of C10H12O3 with a molecular weight of 180.20 g/mol. Its structure consists of a benzoic acid core with the carboxyl group (-COOH) attached directly to the benzene ring, while the ethoxy group (-OCH2CH3) and methyl group (-CH3) are positioned at the ortho positions relative to the carboxyl functionality .
Structural Identifiers
To facilitate identification and database searches, the compound is associated with several standard identifiers as shown in Table 1:
Identifier Type | Value |
---|---|
CAS Number | 90259-35-1 |
Molecular Formula | C10H12O3 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 2-ethoxy-6-methylbenzoic acid |
Standard InChI | InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Standard InChIKey | XBXXGQXDDJKDSV-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC(=C1C(=O)O)C |
Canonical SMILES | CCOC1=CC=CC(=C1C(=O)O)C |
PubChem Compound | 13478133 |
Table 1: Structural identifiers for 2-Ethoxy-6-methylbenzoic acid
Physical and Chemical Properties
2-Ethoxy-6-methylbenzoic acid appears as a solid at room temperature with properties influenced by its functional groups . The ethoxy group at position 2 affects the acidity of the carboxylic acid function through electronic effects, while the methyl group at position 6 introduces steric considerations that influence reactivity patterns.
Physicochemical Properties
The compound exhibits characteristics typical of substituted benzoic acids, with modifications due to the specific substituents. Table 2 summarizes its key physicochemical properties:
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 180.20 g/mol |
Solubility | Soluble in organic solvents (methanol, ethanol, DMSO); limited solubility in water |
Melting Point | Data not available in literature |
Boiling Point | Data not available in literature |
Log P (calculated) | 2.09 |
Topological Polar Surface Area | 46.53 Ų |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 3 |
Table 2: Physicochemical properties of 2-Ethoxy-6-methylbenzoic acid
Synthesis Methods
Several approaches can be employed for the synthesis of 2-Ethoxy-6-methylbenzoic acid, drawing from established methods for preparing similar substituted benzoic acids.
From 2-Hydroxy-6-methylbenzoic Acid
One potential synthetic route involves the ethylation of 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid). This method typically includes the following steps:
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Treatment of 2-hydroxy-6-methylbenzoic acid with a suitable ethylating agent (such as diethyl sulfate or ethyl iodide)
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Reaction in the presence of a base (typically potassium carbonate or sodium hydroxide)
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Purification of the resulting 2-ethoxy-6-methylbenzoic acid
Alternative Synthetic Route
Drawing from the synthesis method described for 2-methoxy-6-methylbenzoic acid in the literature, an alternative approach might involve :
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Starting with 2-methyl-6-nitrobenzoic acid or its methyl ester
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Reduction via hydrogenation to obtain 2-amino-6-methylbenzoic acid
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Diazotization followed by hydrolysis to yield 2-hydroxy-6-methylbenzoic acid
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Ethylation of the hydroxyl group using diethyl sulfate in the presence of alkali
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If the reaction proceeded through the ester intermediate, a final hydrolysis step would be required
This multi-step synthesis would follow a reaction sequence similar to that reported for the methoxy analog, substituting ethylation for methylation in the appropriate step .
Biological Activities and Applications
2-Ethoxy-6-methylbenzoic acid has been investigated for several potential biological activities that make it valuable for research and development.
Reported Biological Activities
Based on available literature, 2-Ethoxy-6-methylbenzoic acid exhibits the following biological properties:
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Antimicrobial Activity: Studies indicate potential inhibition of microbial growth, suggesting applications in antimicrobial research.
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Antioxidant Properties: The compound has demonstrated capability to scavenge free radicals, which may contribute to its protective effects in biological systems.
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Anti-inflammatory Effects: Research suggests potential anti-inflammatory activities, which could be valuable for pharmaceutical development.
Applications in Research and Industry
The compound finds application in several areas:
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Chemical Synthesis: As a building block for more complex molecules in organic synthesis.
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Pharmaceutical Research: As a potential intermediate or scaffold in drug discovery programs .
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Structure-Activity Relationship Studies: For investigating the effects of substituent patterns on biological activity.
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Material Science: As a precursor for specialty chemicals and materials .
Comparison with Similar Compounds
Understanding the relationship between 2-Ethoxy-6-methylbenzoic acid and structurally related compounds provides valuable context for its properties and applications.
Comparison with Other Benzoic Acid Derivatives
Table 3 presents a comparison of 2-Ethoxy-6-methylbenzoic acid with related compounds:
Compound | CAS Number | Molecular Formula | Key Differences | Notable Properties |
---|---|---|---|---|
2-Ethoxy-6-methylbenzoic acid | 90259-35-1 | C10H12O3 | Reference compound | Antimicrobial, antioxidant properties |
2-Methoxy-6-methylbenzoic acid | N/A | C9H10O3 | Methoxy instead of ethoxy | Similar properties, smaller size |
3-Ethyl-2-hydroxy-6-methylbenzoic acid | 20717-15-1 | C10H12O3 | Hydroxyl at position 2, ethyl at position 3 | Different electronic properties due to -OH group |
Methyl 2-ethoxy-6-methylbenzoate | N/A | C11H14O3 | Methyl ester derivative | Different solubility, no acidic functionality |
3-Bromo-2-ethoxy-6-methylbenzoic acid | 2384499-18-5 | C10H11BrO3 | Additional bromo substituent | Increased reactivity for coupling reactions |
2-Ethyl-6-methylbenzoic acid | 106976-50-5 | C10H12O2 | Ethyl instead of ethoxy group | Less polar, different hydrogen bonding capacity |
Table 3: Comparison of 2-Ethoxy-6-methylbenzoic acid with related compounds
Structure-Property Relationships
The substitution pattern on the benzoic acid core significantly influences the compound's properties:
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Position Effects: The ortho positioning of both substituents creates steric interactions that affect the conformation and reactivity of the carboxylic acid group.
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Electronic Effects: The ethoxy group donates electron density through resonance and inductive effects, while the methyl group provides inductive electron donation, both influencing the acidity of the carboxylic acid function .
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Steric Considerations: The presence of substituents at positions 2 and 6 (both ortho to the carboxylic acid) creates a more sterically hindered environment around the carboxylic acid group, potentially affecting its reactivity in certain reactions.
Supplier | Catalog Number | Purity | Package Sizes | Notes |
---|---|---|---|---|
CymitQuimica | IN-DA01EDHM | 97% | 100mg, 250mg, 500mg | Solid form |
AaronChem | AR01EE6M | Not specified | 250mg, 1g | 3-4 weeks delivery |
ChemScene | CS-0461402 | 98% | Various options | Sealed storage at 2-8°C |
MolCore | MC272M65 | NLT 97% | Not specified | High purity API intermediate |
Table 6: Commercial specifications for 2-Ethoxy-6-methylbenzoic acid from various suppliers
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